Sultiame

Descripción general

Descripción

Sulthiame es un inhibidor de la anhidrasa carbónica que se utiliza principalmente en el tratamiento de epilepsias focales benignas de la infancia. También se ha encontrado útil como terapia adyuvante en otras epilepsias refractarias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Sulthiame se sintetiza a través de un proceso de múltiples pasos que implica la reacción de bencenosulfonamida con varios reactivos para formar el compuesto final. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y la información detallada a menudo no está disponible públicamente.

Métodos de producción industrial: En entornos industriales, Sulthiame se produce a través de un proceso de síntesis química controlada que garantiza alta pureza y rendimiento. El proceso implica el uso de equipos y condiciones especializados para mantener la integridad del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones: Sulthiame experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Sulthiame puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: Sulthiame puede participar en reacciones de sustitución, particularmente involucrando el grupo sulfonamida.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes utilizados incluyen peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.

Reactivos de sustitución: Los agentes halogenantes y los nucleófilos se utilizan a menudo en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir varias sulfonamidas sustituidas.

Aplicaciones Científicas De Investigación

Clinical Efficacy

Research has shown that sulthiame can significantly reduce the frequency of seizures. A systematic review indicated that when used as monotherapy, it led to a reduction in both seizures and electroencephalographic discharges in patients with various forms of epilepsy .

Table 1: Efficacy of Sulthiame in Epilepsy

Adverse Effects

The most common adverse effects reported include behavioral disturbances and mild gastrointestinal symptoms. Importantly, sulthiame was associated with a lower risk of gingival hyperplasia compared to other antiepileptic drugs like phenytoin .

Recent Developments

Sulthiame has emerged as a promising treatment for obstructive sleep apnea (OSA), particularly for patients who struggle with traditional therapies such as continuous positive airway pressure (CPAP) devices. A recent randomized, double-blind study assessed its efficacy in patients with moderate-to-severe OSA.

Study Findings

The study involved 298 participants and tested three different doses of sulthiame (100 mg, 200 mg, and 300 mg). Results showed:

- A significant dose-dependent reduction in the apnea-hypopnea index (AHI):

- 100 mg: -17.8%

- 200 mg: -34.8%

- 300 mg: -39.9%

Additionally, improvements were noted in overnight oxygen saturation and overall sleep quality .

Table 2: Efficacy of Sulthiame in Obstructive Sleep Apnea

| Dose (mg) | AHI Reduction (%) | Oxygen Saturation Improvement | Daytime Sleepiness Improvement |

|---|---|---|---|

| 100 | -17.8 | Moderate | Mild |

| 200 | -34.8 | Significant | Moderate |

| 300 | -39.9 | Significant | Significant |

Safety Profile

The safety profile for sulthiame in treating OSA was favorable, with most adverse effects being mild to moderate, including headache and fatigue. No serious cardiovascular issues were reported during the study period .

Conclusion and Future Directions

Sulthiame demonstrates significant potential beyond its traditional use for epilepsy, particularly in managing obstructive sleep apnea. The evidence suggests that it could serve as an effective alternative for patients intolerant to conventional therapies.

Future research should focus on larger-scale Phase III trials to confirm these findings and explore additional therapeutic uses for sulthiame in various medical conditions.

Mecanismo De Acción

Sulthiame ejerce sus efectos inhibiendo la enzima anhidrasa carbónica . Esta inhibición conduce a una disminución en la producción de iones bicarbonato y una reducción posterior en la excitabilidad neuronal. Los objetivos moleculares de Sulthiame incluyen las isoenzimas de anhidrasa carbónica, que juegan un papel crucial en el mantenimiento del equilibrio ácido-base en el cerebro .

Comparación Con Compuestos Similares

Sulthiame es único entre los fármacos antiepilépticos debido a su mecanismo de acción específico como inhibidor de la anhidrasa carbónica. Los compuestos similares incluyen:

Acetazolamida: Otro inhibidor de la anhidrasa carbónica que se utiliza en el tratamiento de la epilepsia y el glaucoma.

Topiramato: Un fármaco antiepiléptico con múltiples mecanismos de acción, incluida la inhibición de la anhidrasa carbónica.

Zonisamida: Un anticonvulsivante sulfonamida que también inhibe la anhidrasa carbónica.

En comparación con estos compuestos, Sulthiame es particularmente eficaz en el tratamiento de las epilepsias focales benignas de la infancia y tiene un perfil farmacocinético distinto .

Actividad Biológica

Sultiame, also known as Ospolot, is a sulfonamide derivative primarily used in the treatment of epilepsy. Its biological activity extends beyond seizure control, showing promise in various neurological and respiratory conditions. This article delves into the pharmacokinetics, therapeutic efficacy, and side effects of this compound, supported by recent studies and clinical trials.

Pharmacokinetics

A pilot study investigated the pharmacokinetic profile of this compound in healthy volunteers. The study revealed significant nonlinear disposition characteristics, with plasma maximal concentrations (C_max) showing a tenfold increase with doubled doses. Key pharmacokinetic parameters are summarized in Table 1.

| Parameter | Value |

|---|---|

| Apparent Plasma Clearance (L/h) | 10.0 |

| Volume of Distribution (L) | 64.8 |

| Saturable Uptake Volume (L) | 3.3 |

| Maximum Binding Capacity (mg) | 111 |

The study highlighted that this compound exhibits rapid uptake into erythrocytes, with minimal efflux observed. This unique distribution pattern may influence therapeutic monitoring and dosing strategies .

Efficacy in Epilepsy

Seizure Reduction: A recent study published in Epilepsy & Behavior assessed the efficacy of this compound as an add-on therapy for children with myoclonic atonic epilepsy (Doose syndrome). Among the 35 children studied, 60% experienced a reduction in seizures by more than half, with two children becoming seizure-free. The remaining participants showed a reduction of 25-50% in seizure frequency. Notably, side effects were mild and transient, affecting approximately 31% of participants .

Additional Case Studies:

- A study on Lennox-Gastaut syndrome patients demonstrated that this compound effectively reduced seizure frequency when used alongside other medications .

- Another investigation focused on benign partial epilepsy reported positive effects on EEG discharges, with significant suppression observed in many cases after treatment initiation .

Other Therapeutic Applications

Recent research has explored this compound's potential benefits beyond epilepsy:

- Obstructive Sleep Apnea (OSA): A clinical trial indicated that patients taking this compound experienced significant reductions in symptoms of OSA. Patients on varying doses reported decreased respiratory pauses and improved oxygen saturation during sleep .

- Refractory Absence Seizures: Case studies have suggested that this compound may be effective for patients with drug-resistant absence seizures, warranting further investigation into its broader applications .

Side Effects and Tolerability

While this compound is generally well tolerated, some adverse effects have been noted:

Q & A

Basic Research Questions

Q. How to validate the purity of Sultiame in synthetic batches?

- Methodology : Follow a multi-step analytical protocol:

Acid/Base Testing : Detect residual HCl and sulfates by dissolving 1.0 g of this compound in NaOH, cooling, and adding acetic acid. Filter and quantify residues via gravimetry .

Heavy Metal Analysis : Use lead standard solutions for atomic absorption spectroscopy (AAS) to ensure concentrations ≤10 ppm .

Thin-Layer Chromatography (TLC) : Dissolve 10 mg of this compound in methanol, spot on silica gel plates, and compare Rf values against reference standards to detect impurities .

- Key Parameters : Purity threshold >98.5% (dry basis).

Q. What analytical techniques are suitable for quantifying this compound in plasma samples?

- Methodology :

- Potentiometric Titration : Dissolve dried this compound in N,N-dimethylformamide (DMF) and titrate with 0.2 M tetramethylammonium hydroxide. Endpoint determination via pH shift .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Mobile phase: methanol-water (70:30) at 1.0 mL/min .

- Validation Criteria : Linearity (R² >0.99), recovery rate (95–105%), and limit of quantification (LOQ) ≤0.1 µg/mL.

Advanced Research Questions

Q. How to model the nonlinear pharmacokinetics of this compound in human subjects?

- Methodology :

- Population Pharmacokinetic (PK) Modeling : Use nonlinear mixed-effects modeling (e.g., NONMEM) to estimate parameters like clearance (CL) and volume of distribution (V). Incorporate saturable binding to erythrocytes using a two-compartment model .

- Key Parameters :

| Parameter | Plasma Value (CV%) | Blood Value (CV%) |

|---|---|---|

| CL (L/h) | 11 (28%) | – |

| Vc (L) | 56.3 | – |

| Half-life (h) | 50.8–90.9 | 233–313 |

- Interpretation : Nonlinear CL/F (dose-dependent) suggests saturation of erythrocyte binding sites .

Q. How to resolve contradictions in this compound’s plasma vs. blood concentration data?

- Methodology :

In Vitro Binding Assays : Incubate this compound with erythrocytes and measure uptake kinetics. Use LC-MS/MS to quantify intracellular vs. extracellular concentrations .

Mechanistic Modeling : Apply a saturable binding model with kon (0.949 mg/h) and koff (0.796 h⁻¹) to explain higher blood-to-plasma ratios. Validate via residual error analysis (plasma: 56%, erythrocytes: 26%) .

- Critical Insight : Erythrocyte binding accounts for prolonged half-life in blood (253–313 h) vs. plasma (40–90.9 h) .

Q. What experimental designs address this compound’s low aqueous solubility in formulation studies?

- Methodology :

- Co-Solvent Systems : Test solubility in DMF, n-butylamine, or NaOH solutions. Optimize ratios via phase diagrams.

- Solid Dispersion : Prepare with polymers (e.g., PVP K30) using spray drying. Characterize via differential scanning calorimetry (DSC) and X-ray diffraction (XRD) .

- Challenge : Ensure stability of crystalline form post-dispersion (melting point: 185–187°C).

Q. Data Contradiction Analysis

Q. How to interpret discrepancies between in vitro and in vivo this compound clearance rates?

- Methodology :

- Cross-Validation : Compare in vitro hepatocyte metabolism data with in vivo PK profiles. Adjust for erythrocyte sequestration effects using scaling factors.

- Statistical Tools : Bootstrap resampling to quantify uncertainty in CL estimates (CV% 28% in plasma) .

- Outcome : In vitro models underestimate in vivo CL due to unaccounted erythrocyte binding .

Q. Methodological Best Practices

Q. How to design a stability-indicating assay for this compound under stress conditions?

- Methodology :

Forced Degradation : Expose this compound to heat (80°C), UV light, and acidic/alkaline hydrolysis.

Analytical Separation : Use HPLC with photodiode array (PDA) detection to resolve degradation products.

Validation : Assess specificity, precision (RSD <2%), and robustness to pH/temperature variations .

Propiedades

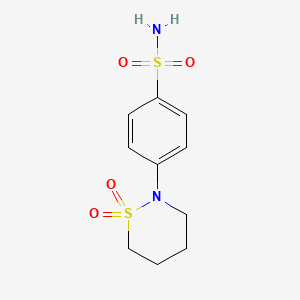

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHVCUVYZFYAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023626 | |

| Record name | Sulthiame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-56-3 | |

| Record name | Sulthiame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulthiame [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulthiame | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulthiame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sultiame | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTHIAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I00Q766CZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.